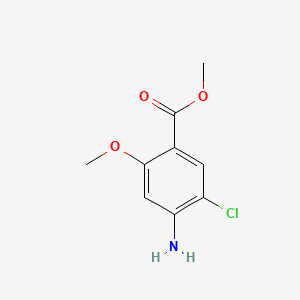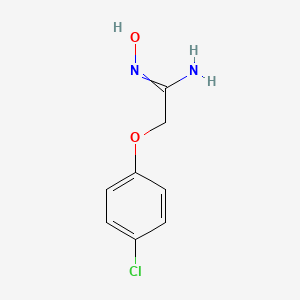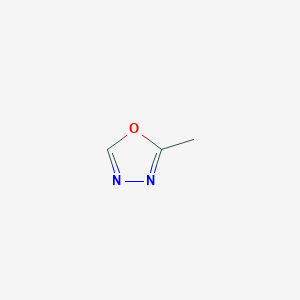
2-Methyl-1,3,4-oxadiazole
Overview
Description
2-Methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the broader class of oxadiazoles, which are known for their diverse chemical and biological properties. The presence of the methyl group at the second position of the oxadiazole ring distinguishes it from other oxadiazole derivatives.
Mechanism of Action
Target of Action
2-Methyl-1,3,4-oxadiazole is a heterocyclic compound that has been found to exhibit a wide range of biological activities. For instance, some oxadiazole derivatives have shown selective agonist properties against protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4) . These targets play crucial roles in cellular signaling pathways, contributing to the compound’s biological effects.
Mode of Action
Oxadiazoles are known to interact with their targets through non-covalent interactions, primarily due to their hydrogen bond acceptor properties . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby influencing cellular processes.
Biochemical Pathways
Oxadiazole derivatives have been reported to inhibit various enzymes, such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . Inhibition of these enzymes can disrupt the associated biochemical pathways, leading to downstream effects such as altered cell proliferation and metabolism.
Pharmacokinetics
Oxadiazole derivatives are generally considered to possess good pharmacokinetic and drug-likeness properties . These properties can impact the compound’s bioavailability, determining its effectiveness in reaching and interacting with its targets.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Oxadiazole derivatives have been reported to exhibit antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These effects result from the compound’s interactions with its targets, leading to changes in cellular processes and functions.
Biochemical Analysis
Biochemical Properties
2-Methyl-1,3,4-oxadiazole plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, it interacts with nucleic acids, forming stable complexes that can affect gene expression . The nature of these interactions is primarily through hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes or binding pockets of proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and modulating gene expression . The exact duration of these effects can vary depending on the specific experimental conditions and the cell types involved.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including cell death and organ damage . These adverse effects are likely due to the compound’s ability to disrupt essential cellular processes when present in high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in these metabolic processes include cytochrome P450 enzymes and transferases . These reactions result in the formation of various metabolites, which can be excreted from the body through urine and feces.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in certain tissues . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and the nucleus, where it can interact with various biomolecules . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,3,4-oxadiazole can be synthesized through various methods. One common approach involves the cyclization of hydrazides with methyl ketones in the presence of a base such as potassium carbonate. This reaction typically proceeds through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Another method involves the use of iodine as a promoter in a metal-free domino protocol, which also relies on oxidative cleavage followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs scalable one-pot synthesis techniques. For instance, a combination of an organo acridinium photocatalyst and a cobaloxime catalyst can be used to achieve an efficient oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones . This method is advantageous due to its high yield and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methyl group at the second position can be substituted with other functional groups using halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with different nitrogen atom positions.
1,2,5-Oxadiazole:
1,2,3-Oxadiazole: Less stable and less commonly studied.
Uniqueness: 2-Methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .
Properties
IUPAC Name |
2-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c1-3-5-4-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIFDIKIXVLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339756 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3451-51-2 | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 2-methyl-1,3,4-oxadiazole derivatives?
A: Several methods have been reported for synthesizing 2-methyl-1,3,4-oxadiazoles. One approach involves the cyclization of acetoacetanilide acylhydrazones in the presence of acetic anhydride and an acid catalyst at moderate temperatures (40-50°C) []. Another efficient method utilizes readily available 5-substituted tetrazoles. Heating these tetrazoles in acetic anhydride leads to the formation of the corresponding 2-methyl-1,3,4-oxadiazoles in high yields []. This method has proven to be scalable and applicable to a variety of substituents. A newer approach utilizes N-tributylstannyltetrazoles as starting materials for a one-pot synthesis of 5-substituted 2-methyl-1,3,4-oxadiazoles [].
Q2: How does the structure of this compound derivatives influence their biological activity?
A: The presence of the 1,3,4-oxadiazole ring, particularly with a 2-methyl substituent, is often associated with interesting biological activities. For example, a study explored the synthesis of novel compounds containing both 2-phenoxy-1,3,2-benzodioxaphosphole-2-oxide and a 1,3,4-oxadiazole system []. These compounds were designed to evaluate their antimicrobial properties, demonstrating the potential of incorporating this heterocycle in medicinal chemistry research. Additionally, research on 5-nitro-2-furimidoylhydrazine explored its use as a building block for various heterocyclic systems, including 1,3,4-oxadiazoles, with potential applications in pharmaceutical development [].
Q3: What analytical techniques are commonly employed for characterizing this compound derivatives?
A3: The characterization of newly synthesized this compound derivatives is crucial for confirming their structure and purity. Researchers often employ a combination of spectroscopic techniques for this purpose. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, and ³¹P-NMR are invaluable tools for elucidating the structure of these compounds. These techniques provide detailed information about the hydrogen, carbon, and phosphorus environments within the molecule, respectively [].
- Mass Spectrometry (MS): This technique helps determine the molecular weight of the synthesized compounds, providing crucial information for structural confirmation [].
- Infrared Spectroscopy (IR): IR spectroscopy identifies functional groups present in the molecule based on their characteristic absorption patterns [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


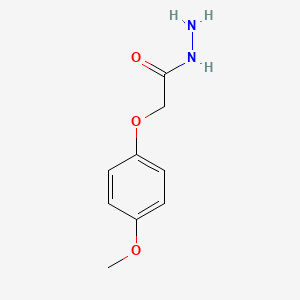
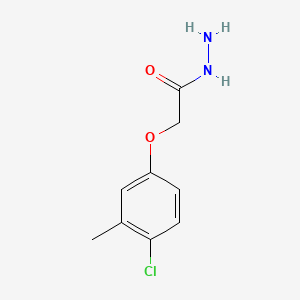
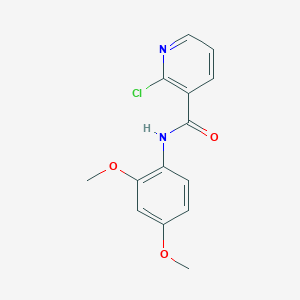

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

